1-(1,1-Difluoroethyl)-3-iodobenzene
Overview
Description
1-(1,1-Difluoroethyl)-3-iodobenzene is an organic compound that features both fluorine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-3-iodobenzene can be synthesized through a nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as a reagent . The reaction typically involves the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of difluoroethylating agents and appropriate catalysts to achieve the desired substitution on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as iodobenzoic acids, can be obtained.
Reduction Products: Reduced forms, such as benzyl alcohol derivatives, can be synthesized.
Scientific Research Applications
1-(1,1-Difluoroethyl)-3-iodobenzene has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals due to its ability to introduce fluorine atoms, which can enhance the metabolic stability and bioavailability of drugs.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-3-iodobenzene involves its ability to undergo various chemical transformations, thereby altering its chemical structure and properties. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
- 1-(1,1-Difluoroethyl)-4-iodobenzene
- 1-(1,1-Difluoroethyl)-2-iodobenzene
- 1-(1,1-Difluoroethyl)-3-bromobenzene
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYTLFXHGREAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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